REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7](O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.C(Cl)(Cl)[Cl:16].O=S(Cl)[Cl:21]>C(Cl)Cl>[ClH:16].[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([Cl:21])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
27.75 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.25 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
|
Type
|
|
Smiles
|
Cl.N1=CC=C(C=C1)C(C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |